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molecular formula C10H7F3S B8278763 Benzo[b]thiophene, 7-methyl-3-(trifluoromethyl)-

Benzo[b]thiophene, 7-methyl-3-(trifluoromethyl)-

Cat. No. B8278763
M. Wt: 216.22 g/mol
InChI Key: XNJVYPQSTURVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737516

Procedure details

A mixture of 2 g of 3-bromo-7-methylbenzo[b]thiophene, 4.8 g of CF3COONa, 3 g CuI and 20 ml of 1-methylpyrrolidone are vigorously stirred and heated at 160°. After a short while evolution of gas commences. Stirring is continued for one hour at 160° and a further hour at 180°. After cooling the reaction mixture is poured into water, extracted with ether/hexane (1/1) and the organic phase washed, dried and concentrated under vacuum. The raw product is chromatographed over silica gel (eluant: n-hexane) and the title compound obtained as a colourless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
CF3COONa
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:4]=2[S:5][CH:6]=1.[C:12](C(O[Na])=O)([F:15])([F:14])[F:13].CN1CCCC1=O>[Cu]I.O>[CH3:11][C:7]1[C:4]2[S:5][CH:6]=[C:2]([C:12]([F:15])([F:14])[F:13])[C:3]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C2=C(SC1)C(=CC=C2)C
Name
CF3COONa
Quantity
4.8 g
Type
reactant
Smiles
C(F)(F)(F)C(=O)O[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
CuI
Quantity
3 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
are vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 160°
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether/hexane (1/1)
WASH
Type
WASH
Details
the organic phase washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The raw product is chromatographed over silica gel (eluant: n-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=CC2=C1SC=C2C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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